Ethyl 3-bromo-2-methyl-5-nitrobenzoate

Catalog No.
S14621126
CAS No.
M.F
C10H10BrNO4
M. Wt
288.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-bromo-2-methyl-5-nitrobenzoate

Product Name

Ethyl 3-bromo-2-methyl-5-nitrobenzoate

IUPAC Name

ethyl 3-bromo-2-methyl-5-nitrobenzoate

Molecular Formula

C10H10BrNO4

Molecular Weight

288.09 g/mol

InChI

InChI=1S/C10H10BrNO4/c1-3-16-10(13)8-4-7(12(14)15)5-9(11)6(8)2/h4-5H,3H2,1-2H3

InChI Key

QINVBJZKLQZCRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)C

Ethyl 3-bromo-2-methyl-5-nitrobenzoate is an organic compound characterized by its unique structure that includes a bromine atom, a nitro group, and an ethyl ester functional group. Its molecular formula is C10H10BrNO4C_{10}H_{10}BrNO_4, and it is known for its applications in organic synthesis and potential biological activities. The compound features a benzoate backbone with substituents that influence its chemical reactivity and biological interactions.

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, leading to different substituted products.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with palladium catalysts or sodium borohydride.
  • Hydrolysis: The ester group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

These reactions are typically conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide to facilitate the desired transformations .

The biological activity of Ethyl 3-bromo-2-methyl-5-nitrobenzoate is of significant interest due to its potential as a pharmaceutical intermediate. Compounds with similar structures often exhibit antimicrobial, anti-inflammatory, and anticancer properties. The nitro group can participate in redox reactions, while the bromine atom may engage in halogen bonding interactions with biological targets. These interactions could affect enzyme activity or receptor binding, leading to various pharmacological effects .

The synthesis of Ethyl 3-bromo-2-methyl-5-nitrobenzoate typically involves several steps:

  • Nitration: Starting from ethyl benzoate, a nitration reaction introduces the nitro group using a mixture of concentrated sulfuric and nitric acids.
  • Bromination: The nitrated product undergoes bromination to add the bromine atom at the desired position.
  • Esterification: Finally, the carboxylic acid formed is converted into the ethyl ester using ethanol and an acid catalyst.

These methods can be adapted for industrial production, where continuous flow reactors and automated systems are utilized to enhance yield and purity while minimizing waste .

Ethyl 3-bromo-2-methyl-5-nitrobenzoate has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients due to its potential biological activities.
  • Agrochemicals: The compound may also find use in agricultural chemicals owing to its reactivity and ability to form derivatives that could act as pesticides or herbicides.
  • Organic Synthesis: It is employed as a building block for synthesizing more complex organic molecules in research and development settings .

Studies on the interaction of Ethyl 3-bromo-2-methyl-5-nitrobenzoate with biological systems are crucial for understanding its pharmacological potential. Research indicates that compounds with nitro groups can interact with cellular targets through redox mechanisms, potentially leading to oxidative stress in pathogens or cancer cells. Additionally, its bromine substituent may enhance lipophilicity, facilitating membrane penetration and target engagement .

Several compounds share structural similarities with Ethyl 3-bromo-2-methyl-5-nitrobenzoate, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-bromo-4-amino-5-nitrobenzoateSimilar structure but lacks the methyl groupExhibits different reactivity due to amino group
Methyl 3-bromo-2-methyl-6-nitrobenzoateContains methyl at a different positionAlters electronic properties affecting reactivity
Ethyl 3-nitro-4-(methylamino)benzoateLacks bromine but has similar nitro and amino groupsDifferent biological activity profile
Methyl 5-bromo-2-methyl-3-nitrobenzoateSimilar structure but different functional group positionsAffects steric hindrance and reactivity

Ethyl 3-bromo-2-methyl-5-nitrobenzoate stands out due to its combination of bromine, methyl, and nitro groups on the benzoate ester, which influences its chemical behavior and potential applications compared to these similar compounds .

XLogP3

3

Hydrogen Bond Acceptor Count

4

Exact Mass

286.97932 g/mol

Monoisotopic Mass

286.97932 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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